molecular formula C16H20N2O3 B2422188 1-(2-(2,5-Dimethylfuran-3-yl)-2-hydroxyethyl)-3-(m-tolyl)urea CAS No. 2309796-24-3

1-(2-(2,5-Dimethylfuran-3-yl)-2-hydroxyethyl)-3-(m-tolyl)urea

Cat. No. B2422188
CAS RN: 2309796-24-3
M. Wt: 288.347
InChI Key: WBBQSGJWFUTODN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-(2,5-Dimethylfuran-3-yl)-2-hydroxyethyl)-3-(m-tolyl)urea, also known as DMFU-41, is a novel small molecule that has gained significant attention in recent years due to its potential applications in scientific research. DMFU-41 has been synthesized using a variety of methods, and its mechanism of action has been extensively studied.

Scientific Research Applications

Osmolyte Accumulation in Marine Organisms

Thermodynamic Compensation of Urea and Methylamines

Marine cartilaginous fishes and the coelacanth use a combination of urea and methylamines as osmolytes to stabilize proteins against environmental water stress. The study by Lin and Timasheff (1994) demonstrates the thermodynamic interactions between urea and trimethylamine N-oxide (TMAO), highlighting their compensatory roles in protein stability (Lin & Timasheff, 1994).

Synthesis and Reactivity Studies

Reactivity of Imidazole Derivatives

Hossain et al. (2018) explored the reactivity of newly synthesized imidazole derivatives, including spectroscopic characterization and computational studies. These derivatives show potential in electrophilic attack sites and have been investigated for their interaction with antihypertensive protein hydrolase, suggesting possible inhibitory activity (Hossain et al., 2018).

Penetration Enhancers in Human Skin

Urea Analogues as Penetration Enhancers

Williams and Barry (1989) assessed urea and its analogues as skin penetration enhancers for 5-fluorouracil (5-FU), demonstrating the role of propylene glycol as a synergistic vehicle for enhancing permeation through the human epidermis (Williams & Barry, 1989).

properties

IUPAC Name

1-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-3-(3-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3/c1-10-5-4-6-13(7-10)18-16(20)17-9-15(19)14-8-11(2)21-12(14)3/h4-8,15,19H,9H2,1-3H3,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBBQSGJWFUTODN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NCC(C2=C(OC(=C2)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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